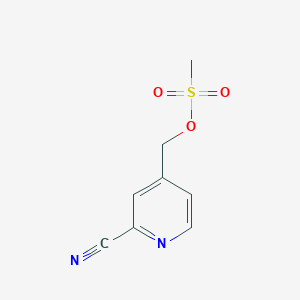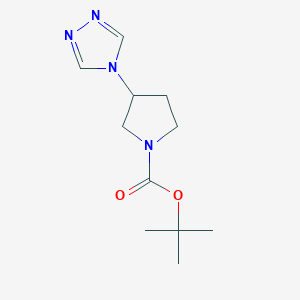
N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)Benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a benzenesulfonamide moiety, which is a benzene ring attached to a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of N-methylbenzenesulfonamide with 2-methyl-4-oxo-2-phenylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: DMSO as an oxidant and solvent, often with microwave assistance.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) as a reducing agent.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of N-sulfonyl-2-aryloxoacetamides.
Reduction: Formation of reduced benzenesulfonamide derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, its inhibitory effect on carbonic anhydrase IX is achieved by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide
- This compound derivatives : Compounds with slight modifications in the structure, such as different substituents on the benzene ring .
Uniqueness
This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX with high potency makes it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-18(13-14-20,16-9-5-3-6-10-16)15-19(2)23(21,22)17-11-7-4-8-12-17/h3-12,14H,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYCLVWSUDYQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)(CN(C)S(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573164 |
Source


|
| Record name | N-Methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209350-34-5 |
Source


|
| Record name | N-Methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)





![2-Chloro-5-[(2-fluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13877235.png)
![4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13877241.png)


